1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone
Overview
Description
Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . They are often used in the development of new drugs due to their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of trifluoromethylphenyl compounds can vary depending on the specific compound. For example, one method involves a Pd-catalyzed coupling reaction . Another method involves the reaction of 1-isothiocyanato-3-(trifluoromethyl) benzene with (2-fluorophenyl) methanamine in dichloromethane .Molecular Structure Analysis
The molecular structure of trifluoromethylphenyl compounds can also vary. For example, one compound, 2-(Trifluoromethyl)phenyl isothiocyanate, has a molecular weight of 202.1731 .Chemical Reactions Analysis
Trifluoromethylphenyl compounds can participate in various chemical reactions. For example, they can be used in the synthesis of 1,3,4-thiadiazoles .Scientific Research Applications
Ethano Botanical and Ayurvedic Applications
- Ethano Botanical and Ayurvedic Research: Studies on plants like Ehretia laevis have documented the presence of various chemical compounds with therapeutic properties, including amino acids, proteins, lipids, and phenolics. Such research underlines the importance of exploring natural compounds for their medicinal benefits, which could be relevant for the pharmacological exploration of related compounds (Thakre Rushikesh et al., 2016).
Synthetic and Chemical Reactivity Studies
- Synthesis and Properties of Thiochromones: The chemical reactivity and biological activity of thiochromones, including synthesis methods and their potential applications, have been systematically reviewed. Such research can provide insights into the synthesis and application possibilities for related thiazolyl compounds (V. Sosnovskikh, 2018).
Environmental and Ecological Concerns
- Occurrence and Toxicities of Organic Compounds: Research into the environmental impact and toxicities of organic compounds like benzophenone-3 in aquatic ecosystems illustrates the importance of understanding the ecological risks associated with chemical compounds. This could be relevant for assessing the environmental impact of related synthetic compounds (Sujin Kim & Kyungho Choi, 2014).
Optoelectronic Applications
- Functionalized Quinazolines and Pyrimidines: Research on quinazoline and pyrimidine derivatives for optoelectronic materials highlights the potential for incorporating similar structures into novel materials for electronic devices. This suggests avenues for the use of related compounds in the development of luminescent elements and photoelectric conversion elements (G. Lipunova et al., 2018).
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been found to interact with various receptors and enzymes . For instance, some trifluoromethyl-substituted 1,2,4-triazoles have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Mode of Action
It’s known that the trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom . This suggests that the compound may interact with its targets in a way that enhances its efficacy.
Biochemical Pathways
For example, some trifluoromethyl-substituted 1,2,4-triazoles have been found to exhibit gibberellin-like activity, influencing plant growth and development .
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance the lipophilicity of a compound, which could potentially improve its bioavailability .
Result of Action
For instance, some trifluoromethyl-substituted 1,2,4-triazoles have shown anticonvulsant, anti-HIV-1, and other pharmacological effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of many chemical compounds .
Safety and Hazards
Future Directions
Trifluoromethylphenyl compounds have a wide range of applications, particularly in the field of drug development. They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Future research may focus on developing new synthesis methods and exploring new applications for these compounds.
Biochemical Analysis
Biochemical Properties
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring, on the other hand, is known for its ability to participate in various biochemical processes, including enzyme inhibition and activation .
The compound has been shown to interact with enzymes such as nitric oxide synthase, where it acts as an inhibitor . Additionally, it has been observed to bind to proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can affect the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli .
In studies involving cancer cells, this compound has demonstrated cytotoxic effects, potentially through the induction of apoptosis and inhibition of cell proliferation . These effects are likely mediated by the compound’s ability to interfere with critical cellular pathways and processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For example, its interaction with nitric oxide synthase results in enzyme inhibition, which can have downstream effects on nitric oxide production and related cellular processes .
Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins . This can lead to changes in the expression levels of various genes, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, allowing for sustained biological activity .
Prolonged exposure to this compound can lead to degradation and potential loss of efficacy . This highlights the importance of optimizing experimental conditions to maintain the compound’s stability and maximize its biological effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage . This underscores the importance of determining the optimal dosage range to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic processes such as oxidation and conjugation, leading to the formation of metabolites that can exert their own biological effects .
These metabolic pathways can influence the compound’s overall efficacy and safety profile, as the metabolites may have different pharmacokinetic and pharmacodynamic properties compared to the parent compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in specific cellular compartments .
Once inside the cells, this compound can interact with intracellular targets, influencing its localization and activity . The compound’s distribution within tissues can also affect its overall pharmacokinetics and pharmacodynamics, determining its therapeutic potential and safety profile .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles .
In the nucleus, this compound can interact with transcription factors and other regulatory proteins, modulating gene expression and influencing cellular behavior . In the cytoplasm, the compound can affect signaling pathways and metabolic processes, contributing to its overall biological activity .
Properties
IUPAC Name |
1-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS/c1-7(17)10-6-18-11(16-10)8-3-2-4-9(5-8)12(13,14)15/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAXSOYHIZOKRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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